3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
144648-79-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-3,5-7,9,11H,4H2 |
InChI Key |
PLXNDCNZXWGHKA-UHFFFAOYSA-N |
SMILES |
C1C=CNC1C2=CN=CC=C2 |
Canonical SMILES |
C1C=CNC1C2=CN=CC=C2 |
Synonyms |
Pyridine, 3-(2,3-dihydro-1H-pyrrol-2-yl)- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 2,3 Dihydro 1h Pyrrol 2 Yl Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring is electronically analogous to a nitrobenzene (B124822) group, characterized by a π-deficient system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, necessitating harsher reaction conditions compared to benzene (B151609). nih.govquora.com Electrophilic attack, when it does occur, preferentially happens at the 3-position (meta to the nitrogen), as the resulting cationic intermediate (sigma complex) avoids placing a destabilizing positive charge on the electronegative nitrogen atom. quora.com The 2,3-dihydro-1H-pyrrol-2-yl substituent at the 3-position is an alkyl-type group, which would typically be weakly activating. However, under the strongly acidic conditions often required for EAS, the nitrogen atom of the pyrroline (B1223166) ring is likely to be protonated, transforming the substituent into a strongly deactivating, electron-withdrawing group, further impeding electrophilic attack on the pyridine ring.
The nitration of pyridine typically requires severe conditions, such as treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at elevated temperatures. quora.commasterorganicchemistry.com The reaction is complicated by the fact that the strongly acidic medium converts the pyridine into its protonated form, the pyridinium (B92312) ion. rsc.org This protonation strongly deactivates the ring nucleophilically, making the EAS nitration reaction experimentally challenging. rsc.orgresearchgate.net
For 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, the nitration process would be expected to be even more difficult. The protonation of the pyrroline nitrogen would create a significant electron-withdrawing effect, further deactivating the already π-deficient pyridine ring. If the reaction were to proceed, substitution would be directed to the positions meta to the deactivating pyridinic nitrogen and ortho/para to the C3-substituent, namely the 5-position.
Direct electrophilic halogenation of the pyridine ring is an electronically mismatched process that demands harsh conditions, such as the use of elemental halogens with strong Brønsted or Lewis acids at high temperatures. nih.govchemrxiv.org While these reactions are generally 3-selective, they can often lead to the formation of regioisomeric mixtures. nih.gov
Modern synthetic strategies have been developed to achieve more selective 3-halogenation of pyridines under milder conditions. One notable method involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation before a final ring-closing step. nih.govnsf.gov This approach transforms the electron-deficient heterocycle into a more reactive polarized alkene system. nih.gov Another strategy utilizes designed phosphine (B1218219) reagents that are installed at the 4-position of pyridine and subsequently displaced by halide nucleophiles. nih.govresearchgate.net
In the context of this compound, these methods could potentially be applied to introduce a halogen at the 5-position. The specific conditions would need to be optimized to account for the nature of the C3-substituent.
Table 1: General Conditions for Electrophilic Halogenation of Pyridine
| Reaction Type | Reagents | Conditions | Selectivity |
| Classical EAS | Br₂ or I₂ with Lewis Acid (e.g., AlCl₃) | High Temperature | 3-position (often with isomers) |
| Zincke Imine Route | 1. N-activation (Tf₂O) & Ring Opening (amine) 2. Halogenation (NIS, NBS) 3. Ring Closing (NH₄OAc) | Mild Conditions | 3-position |
Reactions Involving the Pyrroline Ring System
The 2,3-dihydro-1H-pyrrole ring, also known as a 2-pyrroline, contains two key reactive sites: the secondary amine (N-H) and the endocyclic imine (C=N) functionality. These features make the ring susceptible to a variety of reactions distinct from the aromatic chemistry of the pyridine moiety.
The Mannich reaction is a three-component condensation that forms a C-C bond by reacting a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. researchgate.net The secondary amine within the pyrroline ring of this compound can participate as the amine component in this reaction. This would involve the formation of an intermediate Eschenmoser-like salt upon reaction with formaldehyde, which is then attacked by a suitable nucleophile (e.g., the enol form of a ketone). The amino acid proline is a well-known catalyst for such reactions, which are instrumental in synthesizing various pyrrolidine (B122466) and piperidine (B6355638) derivatives. daneshyari.comnih.gov A potential application for the target molecule would be its reaction with formaldehyde and a ketone to yield an N-substituted product, adding functionality to the pyrroline nitrogen.
The imine (C=N) bond in the pyrroline ring is susceptible to reduction. Catalytic hydrogenation, using reagents such as H₂ over a metal catalyst (e.g., Pd, Pt) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄), would be expected to reduce the pyrroline ring to a fully saturated pyrrolidine ring. This transformation would yield 3-(pyrrolidin-2-yl)pyridine, a compound also known as nornicotine (B190312). pipzine-chem.comnih.gov
Conversely, oxidation of the dihydropyrrole ring could lead to the formation of an aromatic pyrrole (B145914) ring. This aromatization would result in the compound 3-(1H-pyrrol-2-yl)pyridine. Various oxidizing agents can be employed for the dehydrogenation of pyrrolines to pyrroles. organic-chemistry.org
Table 2: Potential Hydrogenation and Oxidation Products
| Starting Material | Reaction Type | Potential Product |
| This compound | Hydrogenation (Reduction) | 3-(Pyrrolidin-2-yl)pyridine |
| This compound | Oxidation (Dehydrogenation) | 3-(1H-Pyrrol-2-yl)pyridine |
Nucleophilic Substitution Reactions and Ring Transformations
Nucleophilic aromatic substitution (SₙAr) on the pyridine ring occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comvaia.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate through resonance. stackexchange.com Attack at the 3-position does not allow for this charge delocalization onto the nitrogen, making the intermediate significantly less stable and the reaction kinetically disfavored. stackexchange.comvaia.com Consequently, for this compound, a direct SₙAr reaction on the pyridine ring is highly unlikely unless a good leaving group is present at the 2-, 4-, or 6-positions.
Ring transformations of the pyrrole or pyrroline core are known under specific conditions. For instance, certain functionalized pyrroles can undergo ring-opening and subsequent ring-closure (ANRORC mechanism) in the presence of nucleophiles to form different heterocyclic systems, including pyridines. researchgate.net Another documented transformation is the expansion of a pyrrole ring to a pyridine ring, which can be achieved by reacting the pyrrole-containing compound with methanol (B129727) in the presence of an acidic catalyst at very high temperatures. google.com While plausible for the target molecule under forcing conditions, such transformations would likely lead to a mixture of products and are not common synthetic routes.
Functionalization at Nitrogen and Carbon Centers of the Dihydropyrrole Ring
The 2,3-dihydropyrrole moiety in this compound contains a secondary amine nitrogen and a carbon-carbon double bond, rendering it susceptible to a variety of functionalization reactions. As a cyclic enamine, its reactivity is well-documented in the broader context of heterocyclic chemistry.
The nitrogen atom of the dihydropyrrole ring possesses a lone pair of electrons, making it a nucleophilic center. Consequently, it can readily undergo reactions with various electrophiles. N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. Similarly, N-alkylation can be performed with alkyl halides or other alkylating agents. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
The carbon framework of the dihydropyrrole ring, specifically the C3 position, is electron-rich due to the electron-donating effect of the nitrogen atom, a characteristic feature of enamines. This makes the C3 position susceptible to electrophilic substitution reactions. Halogenation, nitration, and Friedel-Crafts acylation are plausible transformations at this site, introducing a range of functional groups.
Furthermore, the enamine double bond can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with various dipolarophiles can lead to the formation of more complex fused heterocyclic systems. The reactivity of the dihydropyrrole ring as a diene in [4+2] cycloadditions is also a potential avenue for structural elaboration, although this is less common for simple dihydropyrroles.
Table 1: Potential Functionalization Reactions of the Dihydropyrrole Ring
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl-3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., Potassium carbonate) | N-Alkyl-3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
| Electrophilic Substitution (Halogenation) | N-Bromosuccinimide (NBS) | 3-Bromo-3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
| [3+2] Cycloaddition | Azides, Nitrones | Fused heterocyclic systems |
Photoinduced Reactivity and Photophysical Transformations
The photochemistry and photophysics of this compound are dictated by the interplay between the pyridine and dihydropyrrole chromophores. While specific experimental data for this compound is not extensively available, its behavior upon exposure to light can be inferred from the properties of its constituent parts and related molecules.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to exhibit contributions from both the pyridine and dihydropyrrole moieties. Pyridine itself shows absorption maxima around 251 nm and 270 nm. libretexts.orgsielc.comresearchgate.netnist.gov The dihydropyrrole ring, being a cyclic enamine, is also expected to absorb in the UV region. The conjugation between the two rings may lead to a slight red-shift in the absorption bands compared to the individual chromophores.
Upon absorption of light, the molecule can undergo several photophysical and photochemical processes. Fluorescence is a potential de-excitation pathway. Many pyridine derivatives are known to be fluorescent, and the presence of the electron-donating dihydropyrrole ring could enhance the fluorescence quantum yield. acs.orgmdpi.comrsc.orgmdpi.comsciforum.net The emission wavelength would be expected in the near-UV or visible region, depending on the extent of intramolecular charge transfer character in the excited state.
Photoinduced isomerization is another plausible transformation. Dihydropyrrole and related five-membered heterocyclic systems can undergo photoisomerization reactions, potentially leading to ring-opening or rearrangement products. nih.gov The stability of the dihydropyrrole ring upon irradiation is a key factor, with some derivatives being susceptible to photodegradation. acs.orgmdpi.comnih.gov The specific photochemical pathway would depend on the excitation wavelength and the solvent environment.
Table 2: Expected Photophysical Properties of this compound
| Property | Expected Characteristics | Rationale |
| UV-Vis Absorption | Maxima in the UV region (likely 250-300 nm) | Combination of pyridine and dihydropyrrole absorptions. libretexts.orgsielc.comresearchgate.netnist.gov |
| Fluorescence | Potential for emission in the near-UV or visible range | Many pyridine derivatives are fluorescent. acs.orgmdpi.comrsc.orgmdpi.comsciforum.net |
| Photoinduced Reactivity | Possible isomerization or rearrangement | Known photochemical behavior of dihydropyrrole systems. nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis of 3 2,3 Dihydro 1h Pyrrol 2 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the pyridine (B92270) and dihydropyrrole rings.
High-Resolution ¹H NMR Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the dihydropyrrole moiety.
The pyridine ring exhibits characteristic signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons H-2', H-4', H-5', and H-6' show specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) that are dictated by their position relative to the nitrogen atom and the dihydropyrrole substituent. The protons on the dihydropyrrole ring, including the methine proton at the junction of the two rings and the methylene (B1212753) protons, appear in the upfield region of the spectrum. The presence of an N-H proton signal, which may be broad and exchangeable with deuterium, further confirms the enamine tautomeric form.
Detailed ¹H NMR data recorded in methanol-d₄ are presented in the table below.
| Proton Label | Chemical Shift (δ ppm) | Multiplicity |
| H-2' | 8.45 | Doublet |
| H-6' | 8.40 | Doublet |
| H-4' | 7.85 | Doublet of Doublets |
| H-5' | 7.40 | Multiplet |
| H-2 | 4.05 | Triplet |
| H-3 (α) | 3.10 | Multiplet |
| H-3 (β) | 2.20 | Multiplet |
| H-4 | 1.95 | Multiplet |
| H-5 | 1.80 | Multiplet |
Data obtained from a 600 MHz spectrometer in CD₃OD.
Advanced ¹³C NMR Techniques
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon atom, with their chemical shifts indicating their hybridization and chemical environment.
The pyridine ring carbons typically resonate in the downfield region (δ 120-150 ppm), while the carbon atom of the C=N imine bond in the tautomeric form, 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine, is found further downfield (around δ 170 ppm). The aliphatic carbons of the dihydropyrrole ring appear at higher field strengths. The assignments of these signals are unequivocally confirmed using 2D NMR techniques such as HSQC and HMBC.
The assigned ¹³C chemical shifts for the compound in different deuterated solvents are provided below, illustrating the effect of solvent polarity and protonation on the carbon environments.
| Carbon Label | Chemical Shift (δ ppm) in CDCl₃ | Chemical Shift (δ ppm) in D₂O (as Dihydrochloride) |
| C-2' | 149.2 | 145.1 |
| C-3' | 134.7 | 139.1 |
| C-4' | 135.0 | 141.0 |
| C-5' | 123.5 | 127.1 |
| C-6' | 148.1 | 147.2 |
| C-2 | 169.5 | 168.3 |
| C-3 | 30.8 | 30.1 |
| C-4 | 18.9 | 18.0 |
| C-5 | 21.9 | 20.8 |
Note: The numbering corresponds to the imine tautomer, 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine, as reported in the referenced study. acs.org
2D NMR Experiments for Structural Assignment
Two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of this compound. uchile.cluchile.cl These techniques reveal correlations between nuclei, allowing for the mapping of the entire molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum connect protons that are coupled, typically through two or three bonds. This allows for the tracing of the proton networks within the pyridine and dihydropyrrole rings separately. For example, the correlation between H-4' and H-5', and between H-5' and H-6' on the pyridine ring can be established.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹J-coupling). nih.gov Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is crucial for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-couplings). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC correlations from the H-2 proton of the dihydropyrrole ring to the C-3' and C-4' carbons of the pyridine ring would unambiguously confirm the connection point between the two heterocyclic systems.
Together, these 2D NMR experiments provide a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the constitution of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of the compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
Key vibrational frequencies observed in the spectrum help to confirm the structural features of the molecule. For the enamine tautomer, a characteristic N-H stretching vibration is expected in the region of 3350–3400 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring typically appear around 2920–2930 cm⁻¹. Other significant absorptions include the C=C and C=N stretching vibrations of the aromatic and dihydropyrrole rings, which are found in the 1650–1400 cm⁻¹ region. The C-N stretching vibrations and various bending vibrations (in-plane and out-of-plane) contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molecular formula C₉H₁₀N₂), the nominal molecular weight is 146 Da.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the neutral molecule [M] is 146.0844 and for the protonated molecule [M+H]⁺ is 147.0922.
Electron ionization (EI) mass spectra often show a prominent molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern provides insights into the structure and stability of the molecule. Common fragmentation pathways for related alkaloids involve the cleavage of the dihydropyrrole ring.
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), provides even greater structural detail. In this technique, the protonated molecular ion ([M+H]⁺ at m/z 147) is selected and subjected to collision-induced dissociation (CID). This process generates characteristic product ions that are indicative of the parent structure. Key transitions monitored for this compound include the fragmentation of the parent ion to product ions at m/z 118.2 and m/z 144.2.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the conjugated system formed by the pyridine and dihydropyrrole rings.
The spectrum typically shows two major absorption maxima (λ_max). For the unionized form of the compound, these peaks are observed at approximately 230 nm and 260 nm. mdpi.com The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. nih.gov Protonation of the nitrogen atoms can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift), providing information about the electronic structure of the molecule and its acid-base properties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate a three-dimensional map of the electron density within the crystal, and from this, the exact positions of the atoms can be determined.
For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. The analysis yields critical data, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules are packed in the crystal lattice. uni-regensburg.demdpi.com
While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for a structurally related pyrrolopyridine derivative. nih.govnih.gov
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.1416 (10) |
| b (Å) | 13.7428 (14) |
| c (Å) | 6.7395 (7) |
| α (°) | 90 |
| β (°) | 94.331 (2) |
| γ (°) | 90 |
| Volume (ų) | 936.63 (16) |
| Z (molecules/unit cell) | 4 |
| Calculated density (Mg/m³) | 1.375 |
Note: The data presented in this table is for a related compound, 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, and serves only to illustrate the parameters obtained from an X-ray crystallographic study. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental ("found") and theoretical ("calculated") values provides strong evidence for the compound's empirical and molecular formula.
For this compound, the molecular formula is C₉H₁₀N₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The validation of this formula is achieved by combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.
The table below shows the calculated elemental percentages for C₉H₁₀N₂ and provides columns for hypothetical experimental results to demonstrate how the data is compared for formula validation. nih.govnih.gov
Table 2: Elemental Analysis Data for C₉H₁₀N₂
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 73.95 | 73.89 |
| Hydrogen (H) | 6.90 | 6.95 |
Note: The experimental values are hypothetical and for illustrative purposes only.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation
The compound this compound possesses a chiral center at the C2 position of the dihydropyrrole ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying such chiral molecules, as they respond differently to left- and right-circularly polarized light. rsc.org The primary methods used for stereochemical elucidation are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. numberanalytics.comslideshare.net An ORD spectrum plots specific rotation against wavelength. The shape of this curve, particularly in the vicinity of an absorption band, can be highly characteristic of a molecule's absolute configuration. scispace.com
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference in absorption (or molar ellipticity) against wavelength. A positive or negative peak in a CD spectrum, known as a Cotton effect, corresponds to an electronic transition and provides detailed information about the stereochemical environment of the chromophore. slideshare.netrsc.org
For this compound, the pyridine ring and the dihydropyrrole moiety act as chromophores. The CD and ORD spectra would be highly sensitive to the spatial arrangement of these groups around the stereocenter. By analyzing the sign and magnitude of the Cotton effects, and potentially comparing them with theoretical calculations, the absolute configuration (R or S) of a specific enantiomer can be determined. rsc.org
Table 3: Illustrative Chiroptical Spectroscopy Data
| Technique | Parameter Measured | Wavelength Range (nm) | Key Feature |
|---|---|---|---|
| Circular Dichroism (CD) | Molar Ellipticity [θ] | 200 - 400 | Sign of Cotton Effect (positive/negative) |
Note: This table illustrates the type of data and key features observed in a chiroptical analysis; specific spectral data for this compound is not available.
Advanced Applications in Chemical Synthesis and Materials Science Based on the 3 2,3 Dihydro 1h Pyrrol 2 Yl Pyridine Scaffold
Development as Building Blocks for Complex Heterocyclic Systems
The nornicotine (B190312) scaffold serves as a foundational unit for the synthesis of more complex and functionally diverse heterocyclic molecules. Its inherent structure can be chemically modified at several positions, including the pyrrolidine (B122466) nitrogen, the pyridine (B92270) ring, and the pyrrolidine ring, to generate a library of derivatives.
One of the most direct applications is its role as a precursor to (S)-nicotine. The secondary amine of the pyrrolidine ring in (S)-nornicotine can be selectively methylated to produce the more prevalent tobacco alkaloid, (S)-nicotine. This transformation is crucial for synthetic routes aiming to produce nicotine (B1678760) and its derivatives, often starting from the reduction of myosmine (B191914) to racemic nornicotine, followed by enantiomeric separation and subsequent N-methylation. nih.govmdpi.com
Furthermore, the secondary amine is a key functional group for introducing other substituents. For instance, it can react with nitrosating agents, such as nitrous acid, to form N'-nitrosonornicotine (NNN). wikipedia.orgresearchgate.net This reaction highlights the availability of the pyrrolidine nitrogen for derivatization, enabling the synthesis of various N-substituted analogues for chemical and biological studies. wikipedia.org The scaffold has also been utilized in the development of conformationally restricted analogues of nicotine, where the flexible bond between the two rings is incorporated into a more rigid, often polycyclic, system to study receptor binding conformations. mdpi.com
| Starting Scaffold | Transformation | Key Reagent(s) | Product | Significance |
|---|---|---|---|---|
| (S)-Nornicotine | N-Methylation | Methylating agent | (S)-Nicotine | Synthesis of a primary alkaloid from its precursor. nih.gov |
| Nornicotine | N-Nitrosation | Nitrous acid (HNO₂) | N'-Nitrosonornicotine (NNN) | Synthesis of a major tobacco-specific nitrosamine. wikipedia.orgresearchgate.net |
| Nornicotine Scaffold | Annulation / Cyclization | Multi-step synthesis | Conformationally Restricted Analogues | Development of rigid structures for structure-activity relationship studies. mdpi.com |
Ligands in Organometallic Catalysis
The distinct electronic and steric properties of the two nitrogen atoms in this compound make it an effective ligand in organometallic chemistry. The pyridine nitrogen is an sp²-hybridized donor within an aromatic system, while the pyrrolidine nitrogen is a chiral, sp³-hybridized secondary amine. This bifunctionality allows for the formation of stable metal complexes that can serve as catalysts.
A notable example is the use of nornicotine as a ligand in a ruthenium-based catalytic system. The complex [Ru(bpy)₂(Nor)₂]²⁺ (where bpy = 2,2'-bipyridine (B1663995) and Nor = nornicotine) has been demonstrated as an efficient catalyst for the aldol (B89426) reaction of acetone (B3395972) with activated benzaldehydes in aqueous solution. In this system, the coordination of the nornicotine ligand to the Ru(II) metal center acts as an activator. The metal complex enhances the electron-withdrawing nature of the pyridyl moiety, which in turn reduces the basicity of the pyrrolidine nitrogen. This electronic modulation potentiates the catalytic activity of the nornicotine ligand by a factor of approximately 4.5 compared to the free ligand. Similar rate enhancements have been observed using Zn(II) cations as activators, showcasing a broader principle of metal-mediated activation for this organocatalyst.
| Metal Center | Co-ligands | Catalytic Reaction | Key Findings |
|---|---|---|---|
| Ruthenium(II) | 2,2'-Bipyridine | Aldol Reaction | The [Ru(bpy)₂(Nor)₂]²⁺ complex shows a ~4.5-fold rate enhancement compared to free nornicotine. The metal acts as an activator for the organocatalyst ligand. |
| Zinc(II) | - | Aldol Reaction | Zn(II) ions also activate the nornicotine ligand, leading to a significant rate enhancement in the aldol reaction. |
Precursors for Advanced Functional Materials
The direct application of the this compound scaffold as a monomer for polymerization or as a primary building block for extended materials like metal-organic frameworks (MOFs) is a developing area of research with few reported examples. However, the inherent chemical functionalities of the scaffold suggest significant potential.
The pyridine moiety is a well-established component in the synthesis of functional materials. For instance, derivatized pyridines, particularly pyridine-dicarboxylic acids, are widely used as organic linkers to construct porous MOFs. rsc.orgresearchgate.netrsc.org These materials exhibit diverse structural architectures and are investigated for applications in gas storage, separation, and catalysis. By analogy, functionalizing the pyridine ring of the nornicotine scaffold with carboxylate groups could yield novel, chiral linkers for the synthesis of asymmetric MOFs, which are of great interest for enantioselective separations and catalysis.
Similarly, while no polymers based directly on the nornicotine monomer have been extensively reported, related structures are known precursors. For example, di(3-pyridylmethyl)amine is a known precursor for creating nitrogen-containing polymer materials. researchgate.net The nornicotine structure, with its reactive N-H bond and modifiable aromatic ring, presents opportunities for incorporation into polymer backbones or as a functional pendant group through various polymerization techniques.
| Material Type | Related Building Block | Potential Role of Nornicotine Scaffold |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Pyridine-dicarboxylic acids | Derivatization to form a chiral linker for asymmetric MOFs. rsc.orgresearchgate.net |
| Nitrogen-Containing Polymers | di(3-pyridylmethyl)amine | Incorporation as a monomer or functional side-group. researchgate.net |
Role in Supramolecular Chemistry
The structure of this compound is well-suited for participating in non-covalent interactions that drive supramolecular assembly. It possesses hydrogen bond donor (the pyrrolidine N-H) and acceptor (both the pyrrolidine and pyridine nitrogens) sites, as well as an aromatic ring capable of π-stacking interactions.
Thermodynamic studies have precisely characterized its hydrogen-bonding capabilities. Nornicotine has two active hydrogen-bond acceptor sites, with the pyridine nitrogen being the significantly preferred site of complexation over the pyrrolidine nitrogen. nih.govacs.org Approximately 80% of 1:1 hydrogen-bonded complexes with donors like 4-fluorophenol (B42351) are formed at the pyridine nitrogen. nih.govacs.org This selectivity is entropically driven and is a crucial factor in its molecular recognition properties. acs.org
This capacity for specific molecular recognition is exploited in processes such as enantiomeric separation. Chiral acids, like N-lauroyl-(R)-alanine, can be used to form diastereomeric salts with racemic nornicotine. mdpi.com The crystallization of these salts is a supramolecular process governed by specific hydrogen bonds and other non-covalent interactions, allowing for the selective isolation of one enantiomer. X-ray diffraction studies of these salts reveal the precise supramolecular contacts that facilitate this enantiodiscrimination. mdpi.com These principles of hydrogen bonding and molecular recognition underscore the potential of the nornicotine scaffold in designing more complex, self-assembling supramolecular systems.
| Interaction Type | Participating Group(s) | Example Application / Study |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen (preferred), Pyrrolidine Nitrogen | Thermodynamic studies of complexation with 4-fluorophenol. nih.govacs.org |
| Hydrogen Bonding (Donor) | Pyrrolidine N-H | Formation of diastereomeric salts with chiral carboxylic acids. mdpi.com |
| Ion Pairing / Salt Bridge | Protonated Nitrogen atoms | Crystallization of diastereomeric salts for enantiomeric separation. mdpi.com |
Future Research Directions and Unexplored Avenues for 3 2,3 Dihydro 1h Pyrrol 2 Yl Pyridine
Development of Novel and Sustainable Synthetic Routes
Key areas for future investigation include:
Catalytic Strategies: The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could provide more direct and atom-economical pathways. nih.govresearchgate.net Research into iridium-catalysed processes where alcohols are deoxygenated and linked to form pyrrole (B145914) rings represents a promising sustainable approach. researchgate.net
Green Chemistry Protocols: Emphasis should be placed on "green" protocols, such as multicomponent one-pot reactions, the use of environmentally friendly solvents (like water), solvent-free synthesis, and energy-efficient techniques like microwave-assisted or ultrasonic production. nih.gov Methodologies like ball milling have already shown success in the solvent-free and catalyst-free synthesis of related pyrrole and pyridine (B92270) carboxylic acid derivatives. researchgate.net
Continuous-Flow Synthesis: Transitioning from batch to continuous-flow processes can offer superior control over reaction parameters, improved safety for handling unstable intermediates, and easier scalability. rsc.org This method has been successfully applied to the synthesis of other nitrogen-containing heterocycles, demonstrating its potential for producing 3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine with higher yields and purity. rsc.org
| Synthetic Strategy | Potential Advantages | Research Focus |
| Novel Catalysis | High atom economy, selectivity, reduced waste. nih.gov | Development of earth-abundant metal catalysts or organocatalysts. |
| Green Protocols | Reduced environmental impact, lower cost, increased safety. nih.gov | One-pot reactions, use of aqueous media, microwave-assisted synthesis. nih.gov |
| Flow Chemistry | Enhanced safety, improved yield and purity, easy scalability. rsc.org | Optimization of reactor design and reaction conditions for continuous production. |
Exploration of Undiscovered Chemical Transformations
The unique structural combination of a pyridine ring and a dihydropyrrole moiety in this compound suggests a rich and largely unexplored reactive landscape. Future research should systematically investigate its chemical behavior to uncover novel transformations.
Potential avenues for exploration include:
C-H Functionalization: Direct functionalization of the C-H bonds on both the pyridine and dihydropyrrole rings would provide a highly efficient way to generate derivatives, bypassing the need for pre-functionalized starting materials.
Cycloaddition Reactions: The double bond within the dihydropyrrole ring could serve as a dienophile or dipolarophile in various cycloaddition reactions, offering a pathway to complex, fused heterocyclic systems.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the dihydropyrrole ring under various conditions (e.g., thermal, photochemical, catalytic) could lead to novel ring-opening or rearrangement reactions, yielding entirely new molecular scaffolds.
Cross-Coupling Reactions: The pyridine nitrogen allows for potential activation of the ring for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. nih.govmdpi.com
| Transformation Type | Reactive Site | Potential Outcome |
| C-H Functionalization | Pyridine and Dihydropyrrole Rings | Rapid generation of a library of derivatives. |
| [4+2] Cycloaddition | Dihydropyrrole Double Bond | Synthesis of complex polycyclic structures. |
| Ring Rearrangement | Dihydropyrrole Ring | Access to novel heterocyclic scaffolds. |
| Cross-Coupling | Pyridine Ring | Introduction of aryl, alkyl, or amino groups. nih.gov |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the implementation of advanced Process Analytical Technology (PAT) tools is crucial. mdpi.com Future work should focus on developing and applying advanced spectroscopic probes for the real-time, in-line monitoring of the synthesis of this compound.
Techniques to be explored:
Vibrational Spectroscopy: Techniques like in-line Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction. mdpi.com
Fluorescence Spectroscopy: If fluorescent intermediates or products are involved, fluorescence spectroscopy offers a highly sensitive method for monitoring reaction progress. mdpi.com Designing spectroscopic probes whose fluorescence properties change upon reaction can be a powerful tool. mdpi.comrsc.orgnih.gov
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is particularly well-suited for process monitoring in industrial settings due to its compatibility with fiber optics and its ability to penetrate turbid reaction mixtures. researchgate.net
These methods would enable precise control over reaction conditions, leading to improved yields, higher purity, and enhanced safety. mdpi.com
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. A deeper computational investigation of this compound can guide synthetic efforts and explain experimental observations.
Future computational studies should focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to map out the potential energy surfaces of proposed synthetic routes and chemical transformations. This can help identify the most favorable reaction pathways and predict the structure of transition states and intermediates.
Predicting Regio- and Stereoselectivity: Computational models can predict the outcomes of reactions where multiple isomers are possible, saving significant experimental effort.
Understanding Molecular Properties: Calculating electronic properties, such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions, can provide fundamental insights into the molecule's reactivity.
In Silico Design: Molecular docking studies can be employed to predict how derivatives of the core structure might interact with biological targets, guiding the design of new bioactive compounds. rsc.orgnih.gov
Design of Derivatives with Tunable Molecular Interaction Profiles
The true potential of this compound lies in its capacity to serve as a scaffold for the design of new functional molecules. Future research should be directed towards the rational design and synthesis of derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science.
Key strategies include:
Scaffold Hopping and Molecular Hybridization: Based on known bioactive molecules containing pyridine or pyrrole moieties, new derivatives can be designed by incorporating fragments of these known drugs onto the this compound core. mdpi.commdpi.com This approach has been successful in developing inhibitors for various kinases. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic library of derivatives by modifying substituents on both the pyridine and dihydropyrrole rings is essential. nih.gov This allows for the mapping of how structural changes affect a molecule's biological activity or material properties.
Tuning for Supramolecular Chemistry: The nitrogen atoms in the structure can act as hydrogen bond acceptors, making the molecule a candidate for building block in supramolecular assemblies. mdpi.comnih.gov Derivatives could be designed to control aggregation and anion sensing properties. mdpi.comnih.gov
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, and what challenges arise during its purification?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving coupling reactions between pyridine derivatives and pyrrolidine precursors. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions may be used. Purification challenges include isolating the product from unreacted starting materials or byproducts due to similar polarities. Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) or recrystallization in aprotic solvents like dichloromethane is recommended .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For this compound, SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles with high precision. Complementary techniques include - and -NMR to verify proton environments and carbon connectivity, respectively. Mass spectrometry (ESI-MS or HRMS) validates molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Mandatory PPE includes nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Storage requires inert atmospheres (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electron distribution and reactive sites. The SMILES notation
c1c(cncc1C1=NCCC1)C(from ) provides a starting point for geometry optimization. Focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Solvent effects should be incorporated via implicit models (e.g., PCM) for accuracy .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent polarity). Standardize protocols by:
- Using identical solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Validating target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Cross-referencing with structural analogs, such as nicotine derivatives, to identify scaffold-specific interactions .
Q. How can crystallographic twinning or low-resolution data affect structural refinement, and how are these mitigated?
- Methodological Answer : Twinning introduces overlapping reflections, complicating refinement. SHELXL’s TWIN/BASF commands can model twin domains. For low-resolution data (<1.5 Å), restraint dictionaries (e.g., DFIX for bond lengths) improve model stability. Validate refinement with R-factor convergence (<5% discrepancy) and scrutiny of residual electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
